molecular formula C10H14FNO B15277968 2-(Butan-2-yloxy)-5-fluoroaniline

2-(Butan-2-yloxy)-5-fluoroaniline

Cat. No.: B15277968
M. Wt: 183.22 g/mol
InChI Key: SUSLDRZBJFOFBF-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives. This compound features a fluorine atom attached to the benzene ring and a butan-2-yloxy group attached to the nitrogen atom of the aniline. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-5-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 5-fluoro-2-nitroaniline with butan-2-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation for the reduction step and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-5-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Iron powder in acidic conditions or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, substituted anilines, and various reduced forms of the compound.

Scientific Research Applications

2-(Butan-2-yloxy)-5-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-5-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The butan-2-yloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butan-2-yloxy)-4-fluoroaniline
  • 2-(Butan-2-yloxy)-6-fluoroaniline
  • 2-(Butan-2-yloxy)-5-chloroaniline

Uniqueness

2-(Butan-2-yloxy)-5-fluoroaniline is unique due to the specific positioning of the fluorine atom and the butan-2-yloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 5-position enhances its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-butan-2-yloxy-5-fluoroaniline

InChI

InChI=1S/C10H14FNO/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h4-7H,3,12H2,1-2H3

InChI Key

SUSLDRZBJFOFBF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)F)N

Origin of Product

United States

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